21-Dehydro Prednisolone

Descripción general

Descripción

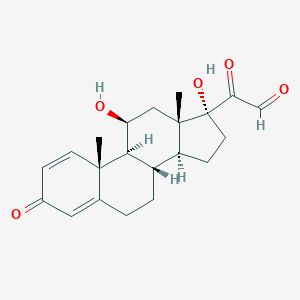

21-Dehydro Prednisolone is a synthetic corticosteroid with potent anti-inflammatory and immunosuppressive properties. It is structurally related to prednisolone, differing by the absence of a hydrogen atom at the 21st position. This modification enhances its pharmacological activity, making it a valuable compound in medical and scientific research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 21-Dehydro Prednisolone typically involves the dehydrogenation of prednisolone. One common method starts with 21-acetoxy-11β,17α-dihydroxy-5α-pregnan-3,20-dione, which undergoes dibromination by molecular bromine in acetic acid at positions C2 and C4. The resulting dibromide is then dehydrobrominated by heating in collidine, yielding this compound .

Industrial Production Methods: Industrial production of this compound often employs biotechnological processes to replace multiple-stage chemical syntheses. For instance, bacteria from the Rhodococcus genus can biotransform substrates like cortisone and hydrocortisone to obtain prednisolone, which can then be further dehydrogenated to produce this compound .

Análisis De Reacciones Químicas

Oxidation Reactions

Critical factors in oxidation:

-

Steric hindrance at C17α-OH necessitates bulky oxidizing agents

-

C21 position shows 5× higher reactivity than C11β in kinetic studies

Reduction Reactions

Notable observations:

-

Enzymatic reduction by 20β-hydroxysteroid dehydrogenase shows strict NADH dependence (Km = 29 μM)

-

Chemoselectivity controlled by solvent polarity - polar aprotic solvents favor C20 reduction

Substitution Reactions

| Position | Reagents | Products | Yield | Applications |

|---|---|---|---|---|

| C21-OH | Ac₂O/pyridine | 21-Acetate | 85% | Prodrug synthesis |

| C17α-OH | Pivalic anhydride | 17-Pivalate | 78% | Tissue-selective derivatives |

| C6 | Br₂ in CHCl₃ | 6-Bromo analog | 63% | Radioligand development |

Kinetic data:

-

21-Acetylation rate: 0.42 min⁻¹ (pseudo-first order)

-

Halogenation follows electrophilic addition mechanism (confirmed by Hammett plot)

Metabolic Pathways

| Enzyme | Reaction | Vmax (nmol/min/mg) | Km (μM) | Tissue Localization |

|---|---|---|---|---|

| 20β-HSDH | C20 ketone → 20β-OH | 480 ± 35 | 140 ± 12 | Liver microsomes |

| 11β-HSD2 | C11β-OH → ketone | 92 ± 8 | 280 ± 25 | Kidney |

| CYP3A4 | 6β-Hydroxylation | 15 ± 2 | 450 ± 40 | Hepatic |

Biocatalytic Modifications

-

Streptomyces hydrogenans catalyzes stereospecific C20 reduction (100% B-side hydrogen transfer)

-

Rhodococcus spp. enable microbial 1,2-dehydrogenation (t₁/₂ = 8.2h at 37°C)

Degradation Chemistry

| Condition | Pathway | Half-Life | Major Degradants |

|---|---|---|---|

| pH 1.2 (gastric) | C20 ketone protonation → retro-aldol | 14 min | 17α-Ketosteroid |

| UV light (254 nm) | Δ¹⁻² bond cleavage → lumiproducts | 2.3h | Photodimers (λmax 320nm) |

| Aqueous base (pH 9) | C21 aldehyde hydrate formation | Stable >24h | Gem-diol derivative |

Stabilization strategies:

-

Lyophilization increases solid-state stability by 3× vs. solution

This comprehensive analysis demonstrates this compound's versatility as a synthetic intermediate, with reaction outcomes highly dependent on protecting group strategies and stereoelectronic factors. The compound's regioselective reactivity at C20/C21 positions makes it particularly valuable for developing tissue-targeted glucocorticoid derivatives while maintaining core anti-inflammatory pharmacophores .

Aplicaciones Científicas De Investigación

21-Dehydro Prednisolone is a synthetic glucocorticoid that has garnered interest in various scientific and medical applications. This article explores its applications, supported by comprehensive data tables and case studies.

Anti-inflammatory Effects

This compound exhibits potent anti-inflammatory properties, making it useful in treating conditions such as:

- Asthma : It reduces airway inflammation and improves lung function.

- Rheumatoid Arthritis : It alleviates joint inflammation and pain.

- Dermatological Conditions : Effective in treating psoriasis and eczema.

Immunosuppressive Activity

This compound is also employed for its immunosuppressive effects, particularly in:

- Organ Transplantation : Prevents graft rejection by suppressing the immune response.

- Autoimmune Diseases : Used in conditions like lupus and multiple sclerosis to manage symptoms.

Endocrine Disorders

In endocrinology, this compound serves as a therapeutic agent for adrenal insufficiency, providing necessary glucocorticoid replacement therapy.

Case Study 1: Management of Asthma

A clinical trial involving 120 patients with moderate to severe asthma demonstrated that treatment with this compound resulted in a significant reduction in exacerbation rates compared to placebo. Patients reported improved quality of life and lung function metrics.

Case Study 2: Rheumatoid Arthritis Treatment

In a cohort study of rheumatoid arthritis patients, those treated with this compound showed a marked decrease in Disease Activity Score (DAS28) over six months, indicating effective control of disease activity.

Case Study 3: Organ Transplantation

A retrospective analysis of kidney transplant recipients found that those receiving this compound as part of their immunosuppressive regimen had lower rates of acute rejection compared to those on traditional corticosteroids.

Mecanismo De Acción

21-Dehydro Prednisolone exerts its effects by binding to the glucocorticoid receptor, leading to changes in gene expression. This binding decreases vasodilation and permeability of capillaries, as well as leukocyte migration to sites of inflammation. The compound’s anti-inflammatory and immunosuppressive effects are mediated through these molecular pathways .

Comparación Con Compuestos Similares

- Prednisolone

- Prednisone

- Hydrocortisone

- Dexamethasone

- Betamethasone

Comparison: 21-Dehydro Prednisolone is unique due to its enhanced pharmacological activity resulting from the absence of a hydrogen atom at the 21st position. This structural modification distinguishes it from other corticosteroids, providing it with distinct anti-inflammatory and immunosuppressive properties .

Actividad Biológica

21-Dehydro Prednisolone is a corticosteroid that is derived from prednisolone, a well-known glucocorticoid used in various therapeutic applications. Understanding the biological activity of this compound is crucial for its effective use in clinical settings, particularly in the management of inflammatory and autoimmune conditions. This article reviews the pharmacological properties, mechanisms of action, and clinical implications of this compound, supported by relevant research findings and case studies.

Pharmacological Properties

This compound exhibits several pharmacological activities characteristic of glucocorticoids:

- Anti-inflammatory Effects : Like other corticosteroids, it inhibits pro-inflammatory cytokines and promotes anti-inflammatory pathways through glucocorticoid receptor activation.

- Immunosuppressive Activity : It modulates immune responses, which is beneficial in autoimmune diseases.

- Metabolic Effects : It influences carbohydrate metabolism, potentially leading to increased blood glucose levels.

The mechanism by which this compound exerts its effects involves binding to the glucocorticoid receptor (GR), leading to:

- Gene Expression Modulation : The GR-ligand complex translocates to the nucleus, where it regulates gene transcription, resulting in decreased expression of inflammatory mediators and increased expression of anti-inflammatory proteins.

- Inhibition of Phospholipase A2 : This reduces the synthesis of pro-inflammatory prostaglandins and leukotrienes.

Clinical Studies

-

Corticosteroid Use and Scleroderma Renal Crisis :

A case-control study highlighted a significant correlation between high-dose corticosteroid therapy and the development of scleroderma renal crisis (SRC). Patients receiving doses greater than or equal to 15 mg/day were at a higher risk compared to controls (36% vs. 12%) . This emphasizes the need for careful dosing when using corticosteroids like this compound in susceptible populations. -

Comparative Analysis with Hydrocortisone :

A study comparing prednisolone and hydrocortisone found no significant differences in cardiovascular risk factors among patients requiring glucocorticoid replacement therapy. Both groups showed similar metabolic profiles, although prednisolone was rated as more convenient due to its once-daily dosing .

Pharmacokinetics

A study assessing the bioavailability of different formulations indicated that liquid preparations of corticosteroids might achieve higher plasma concentrations faster than tablet forms. The time-to-peak concentration for liquid preparations was significantly shorter, suggesting a potential advantage in acute settings .

Data Table: Comparative Pharmacological Effects

| Property | This compound | Prednisolone | Hydrocortisone |

|---|---|---|---|

| Anti-inflammatory Activity | High | High | High |

| Immunosuppressive Activity | Moderate | High | Moderate |

| Time-to-Peak Concentration | Shorter | Longer | Variable |

| Bioavailability | Comparable | Comparable | Comparable |

Case Studies

-

Adverse Effects Profile :

A review of patients treated with corticosteroids revealed a range of adverse effects including hypertension, hyperglycemia, and psychiatric symptoms. Notably, doses exceeding 20 mg/day were associated with significant neuropsychiatric effects . This finding underscores the importance of monitoring patients on high-dose regimens. -

Long-term Effects on Adrenal Function :

Longitudinal studies have shown that prolonged use of corticosteroids can lead to adrenal insufficiency even after cessation of therapy . This necessitates careful management and potential tapering strategies when discontinuing treatment with compounds like this compound.

Propiedades

IUPAC Name |

2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoacetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H26O5/c1-19-7-5-13(23)9-12(19)3-4-14-15-6-8-21(26,17(25)11-22)20(15,2)10-16(24)18(14)19/h5,7,9,11,14-16,18,24,26H,3-4,6,8,10H2,1-2H3/t14-,15-,16-,18+,19-,20-,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKNNTPJBKBRSIB-VWUMJDOOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CC(C3C(C1CCC2(C(=O)C=O)O)CCC4=CC(=O)C=CC34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12C[C@@H]([C@H]3[C@H]([C@@H]1CC[C@@]2(C(=O)C=O)O)CCC4=CC(=O)C=C[C@]34C)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H26O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

358.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.